GW3965 hydrochloride is derived from the research conducted by scientists at GlaxoSmithKline, who initially synthesized the compound for the purpose of exploring its effects on lipid metabolism. It is classified as a non-steroidal agonist for liver X receptors, which are nuclear receptors that play a critical role in regulating cholesterol, fatty acid, and glucose homeostasis. The chemical structure of GW3965 is characterized by its unique molecular configuration that allows it to selectively activate LXR pathways.
The synthesis of GW3965 hydrochloride involves several key steps that ensure the purity and efficacy of the compound. The detailed synthesis process typically includes:
For instance, one study describes the synthesis of GW3965 from 3-hydroxy-2-naphthoic acid derivatives through a series of chemical transformations that yield the desired agonist with high specificity for LXR .
The molecular structure of GW3965 hydrochloride can be described as follows:
The three-dimensional conformation of GW3965 allows it to fit into the ligand-binding domain of LXRs effectively, promoting receptor activation upon binding.
GW3965 hydrochloride participates in several chemical reactions relevant to its biological activity:
In vitro studies demonstrate that GW3965 can significantly reduce cholesterol levels in cell cultures by enhancing cholesterol efflux mechanisms .
The mechanism of action for GW3965 hydrochloride primarily involves its role as an agonist for liver X receptors:
Studies have reported an effective concentration (EC50) for GW3965 at approximately 30 nM for LXR beta and 190 nM for LXR alpha, indicating its potent activity at low concentrations .
GW3965 hydrochloride exhibits several notable physical and chemical properties:
These properties make GW3965 suitable for various laboratory applications, including cell culture studies and pharmacological testing.
GW3965 hydrochloride has several significant applications in scientific research:
Research continues into the broader implications of GW3965's action on metabolic diseases, highlighting its potential as a therapeutic target .
GW3965 HCl demonstrates distinct pharmacological profiles for LXRα (NR1H3) and LXRβ (NR1H2) isoforms. Biochemical assays reveal it acts as a full agonist for human LXRβ with an EC₅₀ of 30 nM, while requiring higher concentrations (EC₅₀ 190 nM) to activate LXRα [7] [10]. This 6.3-fold functional selectivity for LXRβ is attributed to isoform-specific ligand-induced conformational changes. Hydrogen/deuterium exchange mass spectrometry (HDX-MS) analyses show that GW3965 stabilizes helix 3 (H3) in LXRα more effectively than in LXRβ, while inducing weaker stabilization of helix 12 (H12) in both isoforms compared to full pan-agonists like T0901317 [9]. This differential stabilization correlates with reduced lipogenic gene activation while maintaining cholesterol efflux capabilities.
Table 1: Isoform-Selectivity Profile of GW3965 HCl
Parameter | LXRα (NR1H3) | LXRβ (NR1H2) |
---|---|---|
Binding Affinity (Kd) | 190 nM | 30 nM |
Gal4 Reporter EC₅₀ | 190 nM | 30 nM |
ABCA1 Induction EC₅₀ | 0.434 μM | 0.027 μM |
Coactivator Recruitment | Moderate SRC-1 | Strong SRC-1 |
The ligand-binding domain (LBD) of LXRs contains a large hydrophobic pocket (~700 ų) that accommodates GW3965’s T-shaped molecular architecture. X-ray crystallography reveals critical interactions:
GW3965 induces a distinct coactivator interaction profile compared to full agonists. Fluorescence resonance energy transfer (FRET) assays demonstrate it recruits steroid receptor coactivator-1 (SRC-1) to LXRβ with an EC₅₀ of 97 nM, but with reduced efficiency (35–45%) compared to T0901317 [5] [7]. This differential recruitment is governed by ligand-induced positioning of the activation function-2 (AF-2) domain in the LXR LBD. When H12 adopts a suboptimal orientation, the hydrophobic cleft formed by H3, H4, and H5 partially exposes the coactivator binding surface, enabling intermediate SRC-1 binding. This "leaky" coactivation supports target gene selectivity—potently inducing cholesterol transporters like ABCA1 (EC₅₀ = 0.027 μM in THP1 cells) while weakly activating lipogenic genes like FAS (EC₅₀ > 2 μM) [6] [7].
GW3965’s partial agonism is mechanistically linked to its inability to fully dissociate nuclear receptor corepressor (NCoR) complexes. Biochemical assays show that at saturating concentrations, GW3965 displaces only 23% of pre-bound NCoR from LXRs, compared to 94% displacement by T0901317 [5]. This persistent corepressor binding creates a "molecular brake" on transcriptional activation. Chromatin immunoprecipitation (ChIP) analyses confirm that GW3965 treatment retains NCoR at promoters of lipogenic genes (e.g., SREBP1c), while facilitating dismissal from cholesterol efflux genes (e.g., ABCA1) [3] [5]. The corepressor dynamics are target-gene selective:
Table 2: Coregulator Interaction Dynamics of GW3965 HCl
Coregulator | Interaction Change | Functional Consequence | Technique |
---|---|---|---|
NCoR | Partial dissociation (23%) | Attenuated lipogenic gene expression | FRET, ChIP |
SRC-1 | Moderate recruitment (35–45% of max) | Selective ABCA1 induction | FRET |
SUMO2/3 | Induces LXRβ SUMOylation | Transrepression of inflammatory genes | Western blot |
The coregulator recruitment profile of GW3965 translates to distinct patterns of gene regulation. In macrophages, it induces cholesterol efflux genes (ABCA1, ABCG1) at low concentrations (EC₅₀ = 0.01–0.031 μM), while requiring 10–100-fold higher concentrations to upregulate lipogenic targets (SREBP1c, FAS) [6] [7]. Mechanistically, this selectivity arises from:
The structural and mechanistic insights from GW3965 provide a roadmap for developing next-generation LXR modulators:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7